

Ethyl Caffeate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Caffeate*

Cat. No.: *B086002*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

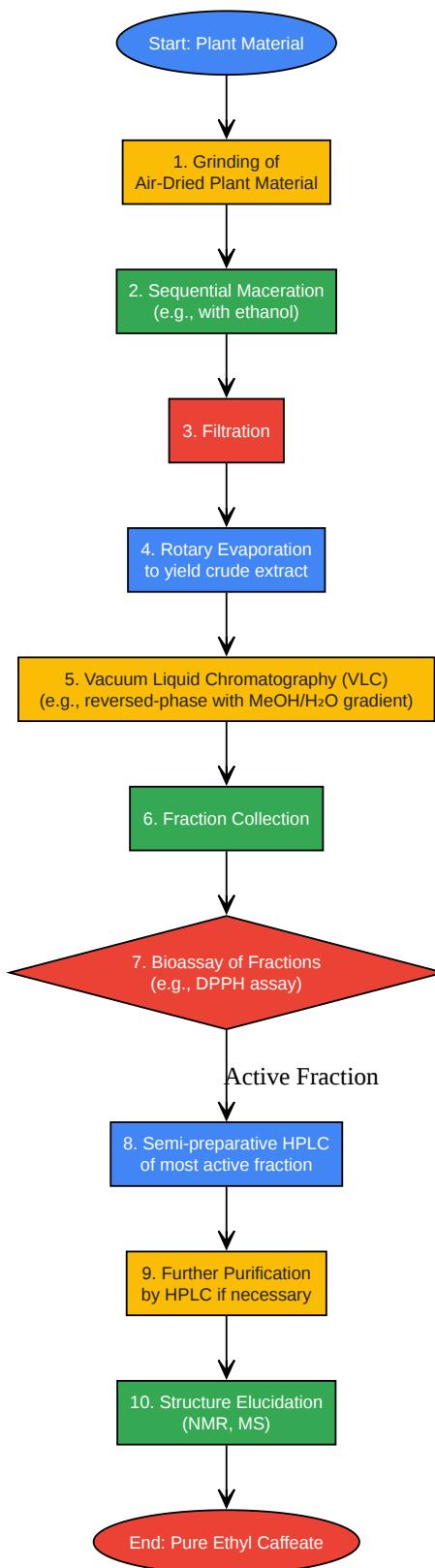
Introduction

Ethyl caffeate is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities. As an ester of caffeic acid, it is found in various medicinal plants and has demonstrated potent antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of **ethyl caffeate**, including its fundamental physicochemical properties, detailed experimental protocols for its evaluation, and insights into its mechanism of action, particularly its role in modulating key signaling pathways.

Core Properties of Ethyl Caffeate

A summary of the key identifiers and physicochemical properties of **ethyl caffeate** is presented below.

Property	Value	Reference
CAS Number	102-37-4	
Molecular Formula	C ₁₁ H ₁₂ O ₄	
Molecular Weight	208.21 g/mol	
IUPAC Name	ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	
Synonyms	Caffeic acid ethyl ester, Ethyl 3,4-dihydroxycinnamate	
Appearance	Solid	
Purity (typical)	≥98% (HPLC)	


Biological Activities and Quantitative Data

Ethyl caffeoate exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. A summary of its inhibitory concentrations (IC₅₀) from various studies is provided below.

Biological Activity	Assay System	IC ₅₀ Value	Reference
Anti-inflammatory	Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages	5.5 µg/mL	[1][2]
Antioxidant	DPPH Radical Scavenging	11.02 ± 0.60 µg/mL	[3]
Antioxidant	Superoxide Radical Scavenging	26.11 ± 0.72 µg/mL	[3]
Anti-inflammatory	Oxidative Burst Assay	10.31 ± 1.11 µg/mL	[3]
Cytotoxicity	HeLa Cells	18.78 ± 0.90 µg/mL	[3]
Cytotoxicity	PC3 Cells	44.21 ± 0.73 µg/mL	[3]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of **ethyl caffeate** is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2] **Ethyl caffeate** does not prevent the phosphorylation and degradation of the inhibitory protein IκBα or the nuclear translocation of NF-κB. Instead, it directly interferes with the binding of the NF-κB p65 subunit to its DNA consensus sequence. This inhibition of NF-κB-DNA binding prevents the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl Caffeate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086002#ethyl-caffeate-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b086002#ethyl-caffeate-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com